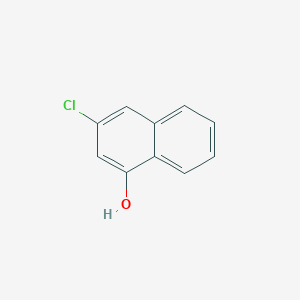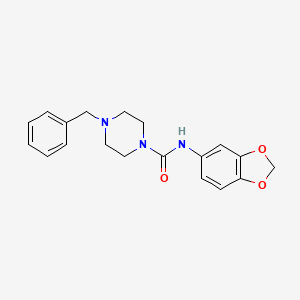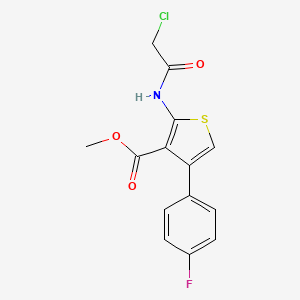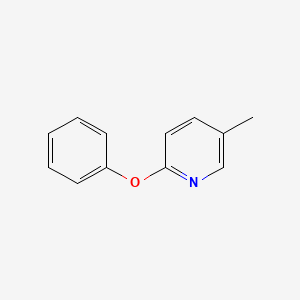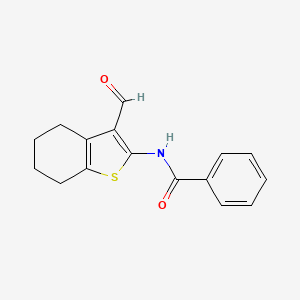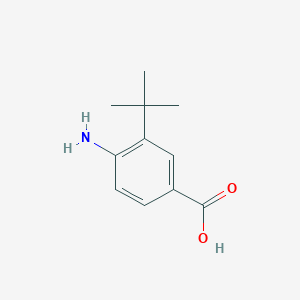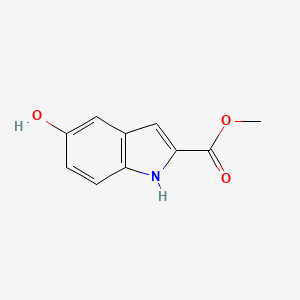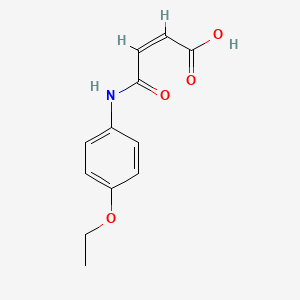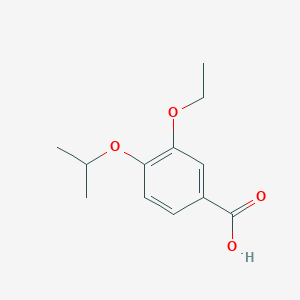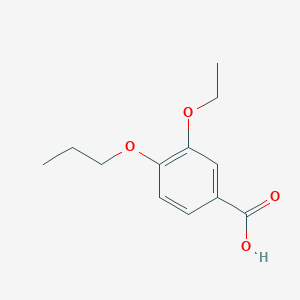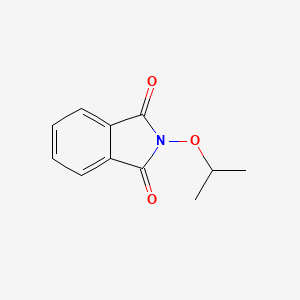
2-isopropoxy-1H-isoindole-1,3(2H)-dione
Vue d'ensemble
Description
2-isopropoxy-1H-isoindole-1,3(2H)-dione, also known as isoindoline-1,3-dione, is a chemical compound that has gained significant attention in recent years due to its potential applications in various scientific research fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Applications De Recherche Scientifique
2-isopropoxy-1H-isoindole-1,3(2H)-dione has been studied for its potential applications in various scientific research fields, including medicinal chemistry, organic synthesis, and material science. This compound has been used as a building block for the synthesis of various biologically active compounds, such as antitumor agents, antibacterial agents, and anti-inflammatory agents. It has also been used as a precursor for the synthesis of functional materials, such as organic semiconductors, liquid crystals, and polymers.
Mécanisme D'action
Target of Action
N-Isopropoxyphthalimide, also known as 2-isopropoxy-1H-isoindole-1,3(2H)-dione, is a derivative of N-oxyphthalimides N-oxyphthalimides, in general, are known to produce oxygen radicals upon 1-electron reduction .
Mode of Action
The mode of action of N-isopropoxyphthalimide involves the production of oxygen radicals through a 1-electron reduction process . This reduction leads to the decomposition of the intermediate radical anion via the N―O bond cleavage . The resulting radicals can engage in diverse transformations .
Biochemical Pathways
The oxygen radicals produced by n-oxyphthalimides can potentially affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
The pharmacokinetics of similar compounds can be influenced by a number of factors, including the nature of the electron donor, the use of brønsted and lewis acids, and the possibility of forming charge-transfer complexes .
Result of Action
The result of N-isopropoxyphthalimide’s action is the production of oxygen radicals, which can engage in diverse transformations
Action Environment
The action, efficacy, and stability of N-isopropoxyphthalimide can be influenced by various environmental factors. In general, environmental factors such as temperature, pH, and the presence of other chemical compounds can influence the action of similar compounds .
Avantages Et Limitations Des Expériences En Laboratoire
2-isopropoxy-1H-isoindole-1,3(2H)-dione has several advantages for lab experiments, including its ease of synthesis, stability, and potential therapeutic applications. However, this compound also has some limitations, including its low solubility in water and limited availability.
Orientations Futures
There are several future directions for the study of 2-isopropoxy-1H-isoindole-1,3(2H)-dione. These include further investigation of its mechanism of action, optimization of its synthesis method, and exploration of its potential applications in various scientific research fields. Additionally, studies could focus on the development of new derivatives of this compound with improved properties and potential therapeutic applications.
Propriétés
IUPAC Name |
2-propan-2-yloxyisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-7(2)15-12-10(13)8-5-3-4-6-9(8)11(12)14/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLKSRXSOCBYCCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)ON1C(=O)C2=CC=CC=C2C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201252345 | |
| Record name | 2-(1-Methylethoxy)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201252345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51951-27-0 | |
| Record name | 2-(1-Methylethoxy)-1H-isoindole-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51951-27-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1-Methylethoxy)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201252345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-Furylmethyl)amino]benzoic acid](/img/structure/B3143173.png)
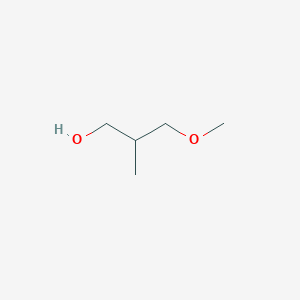
![[1-(6-Methoxy-2-naphthyl)ethyl]amine hydrochloride](/img/structure/B3143192.png)
